molecular formula C14H14Se2 B14693783 Benzene, 1,1'-[ethylidenebis(seleno)]bis- CAS No. 26822-85-5

Benzene, 1,1'-[ethylidenebis(seleno)]bis-

Cat. No.: B14693783
CAS No.: 26822-85-5
M. Wt: 340.2 g/mol
InChI Key: ACEMOZUSVUWAMQ-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[ethylidenebis(seleno)]bis- is an organoselenium compound characterized by the presence of selenium atoms bonded to a benzene ring through an ethylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[ethylidenebis(seleno)]bis- typically involves the reaction of benzene derivatives with selenium-containing reagents under controlled conditions. One common method is the reaction of benzene with selenium dioxide in the presence of an acid catalyst, which facilitates the formation of the ethylidene bridge between the benzene rings.

Industrial Production Methods

Industrial production of Benzene, 1,1’-[ethylidenebis(seleno)]bis- may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-[ethylidenebis(seleno)]bis- undergoes various chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atoms to selenides.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, 1,1’-[ethylidenebis(seleno)]bis- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties and its role in redox biology.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzene, 1,1’-[ethylidenebis(seleno)]bis- exerts its effects involves the interaction of the selenium atoms with biological molecules. Selenium can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of enzymes involved in redox homeostasis. The ethylidene bridge provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-ethylidenebis-: Similar structure but lacks selenium atoms.

    Benzene, 1,1’-ethylidenebis[3,4-dimethyl-]: Contains additional methyl groups on the benzene rings.

    Benzene, 1,1’-ethylidenebis[4-ethyl-]: Contains ethyl groups on the benzene rings.

Uniqueness

Benzene, 1,1’-[ethylidenebis(seleno)]bis- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties

Properties

CAS No.

26822-85-5

Molecular Formula

C14H14Se2

Molecular Weight

340.2 g/mol

IUPAC Name

1-phenylselanylethylselanylbenzene

InChI

InChI=1S/C14H14Se2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

ACEMOZUSVUWAMQ-UHFFFAOYSA-N

Canonical SMILES

CC([Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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